molecular formula C29H28FN5O2S B14973530 2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14973530
M. Wt: 529.6 g/mol
InChI Key: NUXCZYQOZAGRRP-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

The synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the sulfanyl, fluorophenyl, and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives with different substituents. The uniqueness of 2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. Other similar compounds might include:

  • 2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C29H28FN5O2S

Molecular Weight

529.6 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H28FN5O2S/c1-17-5-6-21(18(2)15-17)16-38-29-33-28-31-19(3)25(27(36)32-23-11-13-24(37-4)14-12-23)26(35(28)34-29)20-7-9-22(30)10-8-20/h5-15,26H,16H2,1-4H3,(H,32,36)(H,31,33,34)

InChI Key

NUXCZYQOZAGRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)OC)C5=CC=C(C=C5)F)C

Origin of Product

United States

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